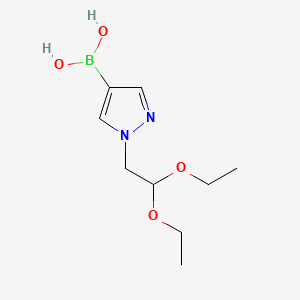

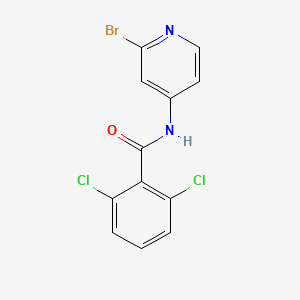

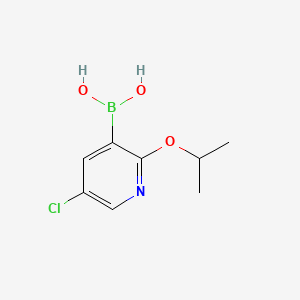

N-(2-Bromopyridin-4-yl)-2,6-dichlorobenzamide

説明

Bromopyridine derivatives are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and ligands for metal complexes. They are characterized by the presence of a bromine atom and a pyridine ring in their structure .

Synthesis Analysis

The synthesis of bromopyridine derivatives can involve multiple steps, including nucleophilic substitution, diazotization-Sandmeyer reactions, and palladium-catalyzed amination . For instance, the synthesis of 2,6-bis(3-methyl-1-H-pyrazol-1-yl)-4-bromopyridine involves nucleophilic substitution and diazotization-Sandmeyer reactions .Molecular Structure Analysis

The molecular structure of bromopyridine derivatives can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry. These techniques could similarly be applied to determine the structure of “N-(2-Bromopyridin-4-yl)-2,6-dichlorobenzamide”.Chemical Reactions Analysis

Bromopyridine compounds can participate in various chemical reactions, including catalytic dehydrative condensation, as seen with 2,4-bis(trifluoromethyl)phenylboronic acid, which catalyzes the amidation between carboxylic acids and amines . Additionally, bromopyridines can be used to synthesize metal complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of bromopyridine derivatives can vary widely depending on their specific structure . For example, ruthenium bis(bipyridine) complexes have been studied for their electronic properties and potential use as photolabile caging groups for amines .科学的研究の応用

Environmental Impact of Related Herbicides : Compounds like dichlobenil, bromoxynil, and ioxynil, which are structurally related to N-(2-Bromopyridin-4-yl)-2,6-dichlorobenzamide, have been noted for their persistence in the environment and the potential contamination of groundwater, particularly with dichlobenil's metabolite, 2,6-dichlorobenzamide (Holtze, Sørensen, Sørensen, & Aamand, 2008).

Chemical Synthesis and Mechanism : Studies have investigated the mechanisms involved in the intramolecular amination of compounds similar to this compound, particularly focusing on reactions like Pd-catalyzed amination (Loones, Maes, Herrebout, Dommisse, Lemiére, & Veken, 2007).

Bioactive Compound Synthesis : 2-Aminopyridines, which are structurally related to this compound, are significant in synthesizing bioactive natural products and medicinally important compounds. Efficient synthesis methods for these compounds have been a topic of research (Bolliger, Oberholzer, & Frech, 2011).

Novel Synthetic Routes : Research has also been conducted to develop safer and more efficient synthetic routes for related compounds, like 2,6-diamino-4-bromopyridine, which are useful in various chemical processes (Nettekoven & Jenny, 2003).

Pharmaceutical Intermediates : The synthesis and characterization of derivatives of 2,6-bromopyridine (a related compound) are important for creating pharmaceutical intermediates, highlighting the compound's role in medicinal chemistry (Wen-long, 2008).

Environmental Analysis : The degradation product of 2,6-dichlorobenzonitrile, 2,6-dichlorobenzamide, has been a subject of environmental analysis due to its potential for causing groundwater pollution, thus signifying the environmental relevance of related compounds (Björklund, Anskjær, Hansen, Styrishave, & Halling‐Sørensen, 2011).

作用機序

While the specific mechanism of action for “N-(2-Bromopyridin-4-yl)-2,6-dichlorobenzamide” is not known, bromopyridine derivatives have been studied for their pharmacological activities. For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Safety and Hazards

Safety information for bromopyridine derivatives typically includes hazard statements and precautionary statements. For example, (2-Bromopyridin-4-yl)boronic acid has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

特性

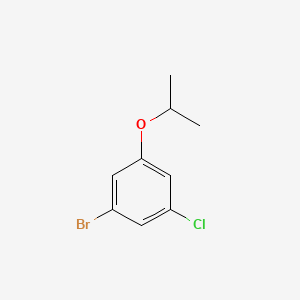

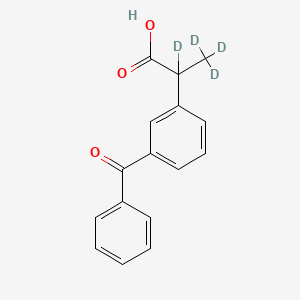

IUPAC Name |

N-(2-bromopyridin-4-yl)-2,6-dichlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrCl2N2O/c13-10-6-7(4-5-16-10)17-12(18)11-8(14)2-1-3-9(11)15/h1-6H,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNKCFPYYPNMJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC(=NC=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrCl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

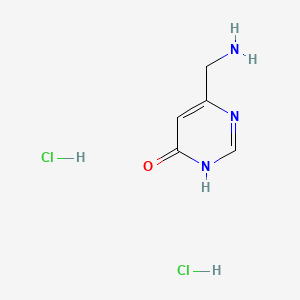

![4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride](/img/structure/B595401.png)

![Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B595403.png)